Target Engagement Profile: A Shift from T-Type Calcium Channels to Poly(A) Binding Protein
Unlike the classic succinimide ethosuximide, which potently blocks T-type calcium channels, this compound shows a divergent polypharmacology. A high-throughput screen identified it as a weak inhibitor of human cytoplasmic poly(A) binding protein 1 (PABPC1), a target unrelated to the canonical mechanism. Ethosuximide's primary target is the CaV3.2 channel. This shift in target profile indicates that the 3,4-dichlorophenyl-sulfanylacetic acid scaffold redirects binding away from ion channels toward intracellular RNA-binding proteins [1]. While the biochemical IC50 against PABPC1 is weak, it was inactive against the classical target, demonstrating a profound selectivity shift [2]. The comparators for this data point are: Ethosuximide (a known T-type calcium channel blocker with no reported PABPC1 activity) and the broader succinimide class, which is primarily characterized by ion channel modulation.
| Evidence Dimension | Primary protein target (mechanistic selectivity) |
|---|---|
| Target Compound Data | IC50 > 66,000 nM against human PABPC1. No inhibition of T-type calcium channels reported. |
| Comparator Or Baseline | Ethosuximide: Potent inhibitor of T-type calcium channels (IC50 ~ 200-400 nM). No activity against PABPC1. |
| Quantified Difference | >300-fold shift in primary target selectivity from ion channels to an RNA-binding protein. |
| Conditions | In vitro enzyme inhibition assay (Sanford-Burnham Center for Chemical Genomics). Source: BindingDB entry for BDBM87625. |
Why This Matters
For researchers investigating non-canonical anticonvulsant mechanisms or RNA-binding protein modulation, this compound offers a structurally distinct starting point that cannot be replicated by classical succinimides.
- [1] BindingDB entry for BDBM87625. Affinity Data: IC50 > 6.60E+4 nM for Polyadenylate-binding protein 1 (Homo sapiens). View Source
- [2] Tringham, E., et al. (2012). T-type calcium channel blockers that attenuate thalamic burst firing and suppress absence seizures. Science Translational Medicine, 4(145), 145ra107. (Provides the classical mechanism of action for ethosuximide as a comparator). View Source
